
Hexafluoroisopropyl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoroisopropyl propyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications in various fields. It is characterized by the presence of hexafluoroisopropyl groups, which impart significant stability and reactivity to the molecule. This compound is often used in specialized chemical syntheses and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexafluoroisopropyl propyl carbonate can be synthesized through several methods. One common approach involves the reaction of hexafluoroisopropanol with propyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Reaction Scheme:
Hexafluoroisopropanol+Propyl chloroformate→Hexafluoroisopropyl propyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Hexafluoroisopropyl propyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonates and carboxylic acids, while reduction can produce alcohols and hydrocarbons.
Aplicaciones Científicas De Investigación
Hexafluoroisopropyl propyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a protecting group for alcohols.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a labeling reagent for biomolecules.
Medicine: this compound is explored for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: It is employed in the production of specialty polymers, coatings, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which hexafluoroisopropyl propyl carbonate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The hexafluoroisopropyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles and electrophiles, facilitating the synthesis of complex molecules.
Comparación Con Compuestos Similares
Hexafluoroisopropyl propyl carbonate can be compared with other fluorinated carbonates such as:
- Hexafluoroisopropyl methyl carbonate
- Hexafluoroisopropyl ethyl carbonate
- Hexafluoroisopropyl butyl carbonate
Uniqueness
This compound is unique due to its specific combination of hexafluoroisopropyl and propyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industrial processes.
Propiedades
Fórmula molecular |
C7H8F6O3 |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H8F6O3/c1-2-3-15-5(14)16-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3 |
Clave InChI |
BJYHAPJCDZWQQY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


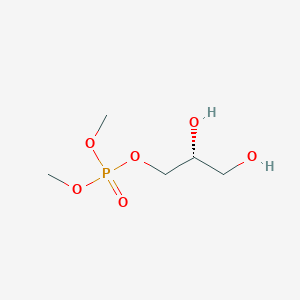
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)


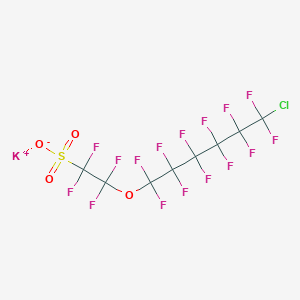

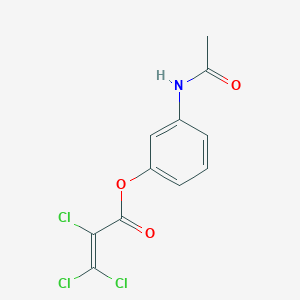



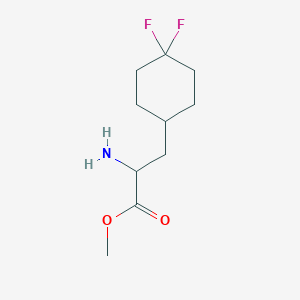
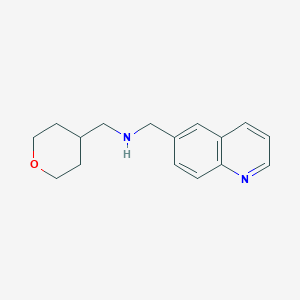
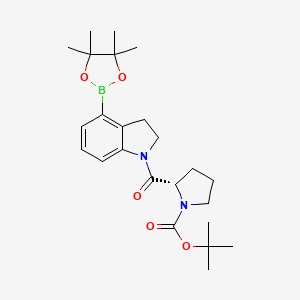
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)
